molecular formula C17H10BrFN2O3 B3714221 5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide

5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide

Cat. No.: B3714221
M. Wt: 389.2 g/mol
InChI Key: OLJOPXVGICNARW-UHFFFAOYSA-N
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Description

5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom. This is followed by nitration to add the nitro group. The resulting intermediate is then subjected to a coupling reaction with 2-fluoroaniline to form the desired amide product. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Potassium Carbonate: Common base used in substitution reactions.

    Hydrogen Gas: Used in reduction reactions.

Major Products Formed

    Aminated Derivatives: Formed by the reduction of the nitro group.

    Substituted Aromatics: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the aromatic ring system can facilitate interactions with various molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide is unique due to the combination of the naphthalene ring system with the bromine, fluorine, and nitro substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-16-9-10(21(23)24)7-8-15(16)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJOPXVGICNARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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